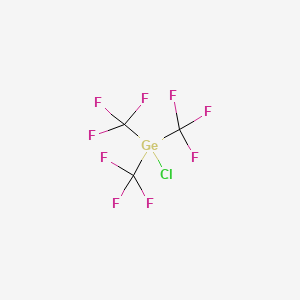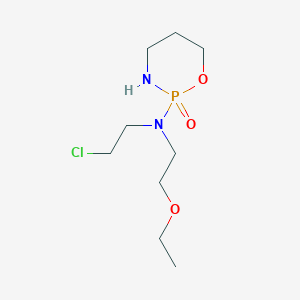
N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is a synthetic compound that belongs to the class of oxazaphosphinanes. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine typically involves the reaction of 2-chloroethylamine with 2-ethoxyethylamine in the presence of a phosphorus-containing reagent. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloroethyl and ethoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazaphosphinanes and related phosphorus-containing heterocycles. Examples include:
- N-(2-chloroethyl)-N-(2-methoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine
- N-(2-chloroethyl)-N-(2-propoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine
Uniqueness
The uniqueness of N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C9H20ClN2O3P |
|---|---|
Peso molecular |
270.69 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C9H20ClN2O3P/c1-2-14-9-7-12(6-4-10)16(13)11-5-3-8-15-16/h2-9H2,1H3,(H,11,13) |
Clave InChI |
CUFCEFLDDREMPG-UHFFFAOYSA-N |
SMILES canónico |
CCOCCN(CCCl)P1(=O)NCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



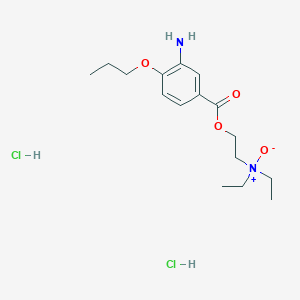
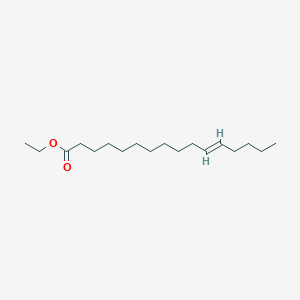

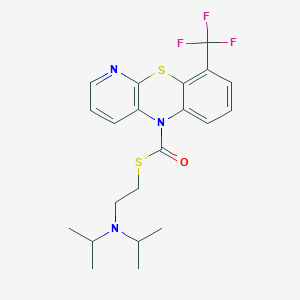
![4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol](/img/structure/B13422599.png)
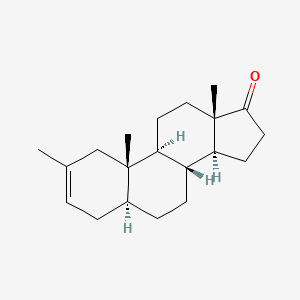


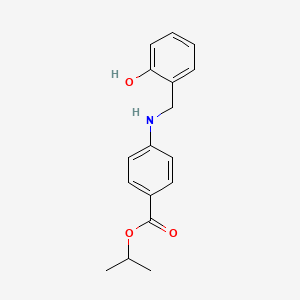

![2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)

